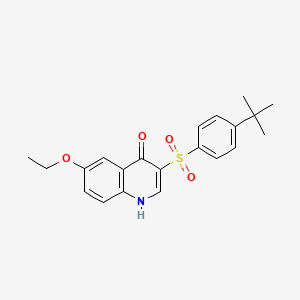![molecular formula C19H21N5O2 B2923903 2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878735-57-0](/img/structure/B2923903.png)
2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydantoin Derivatives: A Review on Novel Research Strategies
Hydantoins, including imidazolidine-2,4-dione derivatives, are highlighted for their broad biological and pharmacological activities in therapeutic and agrochemical applications. These compounds play a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates, showing potential medical applications. The Bucherer-Bergs reaction is discussed as an efficient method for the synthesis of hydantoins, applicable in the development of new organic compounds with therapeutic potential (Shaikh et al., 2023).
Linagliptin Assay Method Development
Research on linagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor, involved developing a high-performance thin-layer chromatography (HPTLC) assay method for its determination in tablet dosage form. This method provides a foundation for the analytical assessment of similar compounds, emphasizing the importance of validated stability-indicating HPTLC methods for determining potential degradation products in pharmaceuticals (Rode & Tajne, 2021).
Imidazole Scaffold in Kinase Inhibitor Design
The use of imidazole scaffolds in the design and synthesis of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase is reviewed. These inhibitors are crucial for controlling proinflammatory cytokine release, showcasing the structural and functional versatility of imidazole derivatives in drug discovery, especially for anti-inflammatory and anticancer agents (Scior et al., 2011).
Azole Derivatives as Antibacterial and Antifungal Agents
Azole derivatives, including imidazole and triazole, have gained attention for their potent antimicrobial activities. This review discusses the pharmacological aspects of azole scaffolds, their structure-activity relationships, and the synthesis of novel azole compounds with desirable biological activities. Azole derivatives show high efficacy and good tolerability, making them significant in the design of new antimicrobial compounds (Emami et al., 2022).
2,4-Thiazolidinediones as PTP 1B Inhibitors
The review focuses on 2,4-thiazolidinediones (TZDs) as PTP 1B inhibitors, highlighting their journey in medicinal chemistry for treating or managing numerous ailments, including type 2 diabetes mellitus (T2DM). The review emphasizes the structural modifications of the TZD scaffold to design potent PTP 1B inhibitors, demonstrating the scaffold's versatility and potential in drug discovery (Verma et al., 2019).
Propriétés
IUPAC Name |
2,4,7,8-tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-11-7-6-8-14(9-11)10-23-12(2)13(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKUFCVNZLHPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6-fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2923820.png)

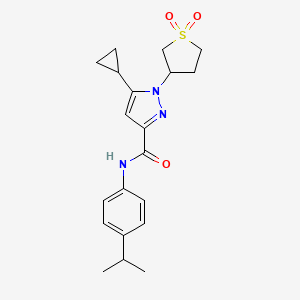
![3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2923829.png)
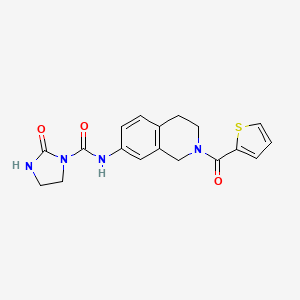
![2-methylpropyl 4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B2923832.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2923833.png)
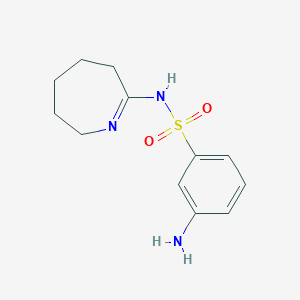
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2923835.png)
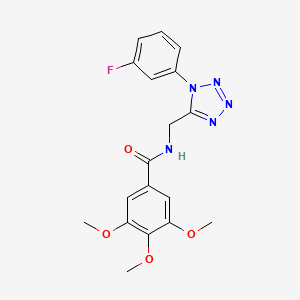

![N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}quinoline-2-carboxamide](/img/structure/B2923841.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2923842.png)
